Cas no 1513714-27-6 (3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro-)

3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro-, is a furan-based chiral alcohol derivative with a tetrahydrofuran ring and an amino-functionalized side chain. Its structural features, including the sterically hindered amine group and the tetrahydrofuran moiety, make it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and fine chemicals. The compound’s rigid framework and functional groups enhance its utility in asymmetric synthesis and as a building block for bioactive molecules. Its stability and well-defined stereochemistry further support its application in controlled reactions, offering precise reactivity for complex molecular architectures.
3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro- structure
1513714-27-6 structure
商品名:3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro-
CAS番号:1513714-27-6
MF:C9H19NO2
メガワット:173.25266289711
CID:5282191

3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro- 化学的及び物理的性質

名前と識別子

    • 3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro-
    • インチ: 1S/C9H19NO2/c1-9(2,6-10)8(11)7-3-4-12-5-7/h7-8,11H,3-6,10H2,1-2H3
    • InChIKey: VRECOHGIZVCAJN-UHFFFAOYSA-N
    • ほほえんだ: C(C1COCC1)(O)C(C)(C)CN

3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-682659-1.0g
3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol
1513714-27-6
1g
$1100.0 2023-05-24
Enamine
EN300-682659-2.5g
3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol
1513714-27-6
2.5g
$2155.0 2023-05-24
Enamine
EN300-682659-10.0g
3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol
1513714-27-6
10g
$4729.0 2023-05-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01071283-1g
3-Amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol
1513714-27-6 95%
1g
¥5481.0 2023-04-10
Enamine
EN300-682659-0.25g
3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol
1513714-27-6
0.25g
$1012.0 2023-05-24
Enamine
EN300-682659-0.5g
3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol
1513714-27-6
0.5g
$1056.0 2023-05-24
Enamine
EN300-682659-5.0g
3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol
1513714-27-6
5g
$3189.0 2023-05-24
Enamine
EN300-682659-0.1g
3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol
1513714-27-6
0.1g
$968.0 2023-05-24
Enamine
EN300-682659-0.05g
3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol
1513714-27-6
0.05g
$924.0 2023-05-24

3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro- 関連文献

3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro-に関する追加情報

Professional Introduction to Compound with CAS No. 1513714-27-6 and Product Name: 3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro

The compound with the CAS number 1513714-27-6 and the product name 3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various biochemical pathways and drug development processes.

At the core of this compound's significance lies its molecular structure, which integrates a furan moiety with an α-(2-amino-1,1-dimethylethyl)tetrahydro group. The furan ring is a key feature in many bioactive molecules, known for its ability to interact with biological targets in a highly specific manner. This structural component is particularly relevant in the context of medicinal chemistry, where it serves as a scaffold for designing molecules with enhanced binding affinity and selectivity.

The α-(2-amino-1,1-dimethylethyl)tetrahydro group adds another layer of complexity to the compound's pharmacological profile. This moiety is often associated with increased metabolic stability and improved pharmacokinetic properties, making it an attractive feature for drug candidates. The combination of these structural elements not only enhances the compound's potential as a therapeutic agent but also opens up new avenues for research in synthetic chemistry and molecular design.

Recent studies have highlighted the compound's potential in the development of novel pharmaceuticals. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The furanmethanol derivative has shown promise in preliminary assays, demonstrating both inhibitory and modulatory effects on key enzymes such as kinases and oxidoreductases. These findings are particularly intriguing given the growing interest in targeted therapies that leverage small molecule inhibitors.

In the realm of drug discovery, the compound's structural features make it a valuable candidate for further optimization. The presence of both polar and non-polar regions allows for versatile interactions with biological targets, while the rigid tetrahydro framework ensures stability during metabolic processing. Such characteristics are essential for developing drugs that exhibit high efficacy and low toxicity profiles.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining high yields and purity. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, have been employed to achieve the desired molecular architecture. These synthetic methodologies not only highlight the ingenuity of modern chemical research but also provide valuable insights into the development of similar compounds.

From a pharmaceutical perspective, the compound's potential extends beyond mere biochemical activity. Its structural motifs are reminiscent of established drug classes, suggesting that it could serve as a lead compound for further derivatization. By modifying specific functional groups or introducing additional substituents, researchers can explore new pharmacological spaces without losing the inherent advantages provided by its core structure.

The integration of computational chemistry into the study of this compound has further accelerated progress. Molecular modeling techniques have been employed to predict binding affinities and identify potential drug-target interactions. These computational approaches complement traditional experimental methods, providing a more comprehensive understanding of the compound's behavior at both molecular and cellular levels.

Future research directions include exploring the compound's role in complex biological systems. Studies are underway to investigate its effects on cellular pathways relevant to diseases such as cancer and neurodegeneration. The furanmethanol derivative's ability to modulate key enzymatic activities positions it as a promising candidate for therapeutic intervention in these areas.

In conclusion, the compound with CAS number 1513714-27-6 and product name 3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro represents a significant advancement in chemical and pharmaceutical research. Its unique structural features offer numerous opportunities for further exploration in drug development and synthetic chemistry. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a pivotal role in shaping future therapeutic strategies.

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